(1-Phenylcyclohexyl)methanamine

Descripción general

Descripción

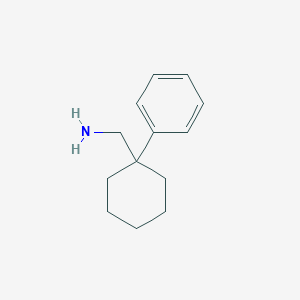

(1-Phenylcyclohexyl)methanamine is a cyclohexylarylamine derivative characterized by a cyclohexane ring substituted with a phenyl group and a primary amine (-CH₂NH₂) moiety. This compound serves as a core structure for several pharmacologically active derivatives. Notably, its N-methylated analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a triple reuptake inhibitor (TRI) with potent activity against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (IC₅₀ = 169, 85, and 21 nM, respectively) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclohexyl)methanamine typically involves the following steps:

Grignard Reaction: Bromobenzene reacts with magnesium in the presence of tetrahydrofuran (THF) to form phenylmagnesium bromide.

Addition to Cyclohexanone: The phenylmagnesium bromide is then added to cyclohexanone, resulting in the formation of 1-phenylcyclohexanol.

Formation of Bromide: The 1-phenylcyclohexanol is treated with hydrobromic acid (HBr) to produce 1-phenylcyclohexyl bromide.

Amination: Finally, the 1-phenylcyclohexyl bromide undergoes amination to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (1-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields various amines or hydrocarbons.

Substitution: Results in substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

(1-Phenylcyclohexyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the field of neuropharmacology.

Mecanismo De Acción

The mechanism of action of (1-Phenylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pharmacological Activity

Key structural analogs and their pharmacological profiles are summarized below:

Key Observations :

- Substituent Effects : N-methylation enhances transporter inhibition potency and selectivity, distinguishing it from designer drugs like PCEEA/PCMEA, which lack direct transporter activity but exhibit psychoactive effects via metabolite formation .

- Designer Drugs : PCEEA and PCMEA are metabolized to N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA) , a common O-dealkylated metabolite, complicating toxicological differentiation .

Metabolic Pathways

- (1-Phenylcyclohexyl)methanamine Derivatives :

- Contrast : The parent compound’s simpler structure avoids extensive metabolism, reducing toxic metabolite accumulation compared to ethoxy/methoxy-substituted analogs .

Physicochemical and Toxicological Properties

- LogP and Solubility :

- Toxicological Detection :

Actividad Biológica

(1-Phenylcyclohexyl)methanamine, also known as N-methyl-(1-phenylcyclohexyl)methanamine, is a compound that has garnered attention for its potential therapeutic applications due to its unique pharmacological properties. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a phenyl group and a methylamine group, contributing to its distinct biological activity. Its molecular formula is , with a molar mass of approximately 189.3 g/mol. The structural characteristics allow for effective interaction with neurotransmitter transporters.

N-methyl-(1-phenylcyclohexyl)methanamine acts primarily as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine. This mechanism suggests that it can enhance the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and the treatment of various psychiatric disorders such as depression and anxiety.

Interaction with Neurotransmitter Transporters

The compound's ability to bind effectively to neurotransmitter transporters is fundamental to its pharmacodynamics. Research indicates that it significantly increases the levels of serotonin, norepinephrine, and dopamine in the brain by inhibiting their reuptake . This triple inhibition may lead to distinct therapeutic effects compared to other compounds that target only one or two neurotransmitters.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-methyl-(1-phenylcyclohexyl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| N,N-Dimethyl-(1-phenylcyclohexyl)methanamine | Two methyl groups on nitrogen | Increased lipophilicity and potential potency |

| 1-(2-Phenylethyl)cyclohexanemethanamine | Ethylene bridge between phenyl and cyclohexane | Different structural connectivity |

| 1-(1-Naphthalenemethyl)cyclohexanemethanamine | Naphthalene ring instead of phenyl | Enhanced aromatic interactions |

The comparison highlights that while these compounds share structural similarities, their pharmacological profiles differ significantly due to variations in functional groups and steric hindrance.

Therapeutic Applications

Given its mechanism of action, N-methyl-(1-phenylcyclohexyl)methanamine shows promise in treating mood disorders. Its ability to elevate neurotransmitter levels may provide relief from symptoms associated with depression and anxiety disorders. Additionally, there is ongoing research into its potential use in pain management due to its analgesic properties .

Case Studies and Research Findings

Several studies have documented the biological activity of N-methyl-(1-phenylcyclohexyl)methanamine:

- Acute and Chronic Pain Studies : A study demonstrated that derivatives of phencyclidine analogs exhibited significant analgesic effects in animal models. Specifically, Methyl-PCM showed enhanced analgesic effects compared to traditional compounds like PCP .

- Neuropharmacological Research : Investigations into the compound's interaction with serotonin and norepinephrine transporters revealed significant increases in neurotransmitter levels following administration. These findings support its potential use in treating mood disorders .

- In Vitro Studies : In vitro experiments have confirmed the compound's efficacy as a triple reuptake inhibitor, demonstrating its ability to modify neurotransmitter dynamics effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Phenylcyclohexyl)methanamine, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of 1-phenylcyclohexanone with methanamine derivatives. For example, describes similar compounds synthesized via acid/base-catalyzed reactions using formaldehyde and dimethylamine. Key variables include solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalyst type (e.g., NaBH₃CN for reductive amination). Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like N-dealkylated derivatives .

Q. How is this compound metabolized in biological systems, and what analytical techniques validate these pathways?

- Methodological Answer : Metabolism involves N-dealkylation (removal of the methylamine group) and O-dealkylation (if alkoxy substituents are present), followed by oxidation or hydroxylation ( ). For detection, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., acetylation) is preferred to enhance volatility and sensitivity. Rat urine studies identified hydroxylated and carboxylated metabolites, often conjugated with glucuronic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its irritant properties ( ). Storage should be in airtight containers under inert gas (N₂ or Ar) to prevent degradation. Waste disposal must comply with hazardous chemical guidelines, including neutralization before disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing side reactions like cyclohexyl ring oxidation?

- Methodological Answer : Employ low-temperature reactions (<50°C) and oxygen-free environments (argon purging) to suppress oxidation. Catalytic hydrogenation with Pd/C or PtO₂ can reduce unsaturated intermediates. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR helps identify side products early. highlights solvent optimization (e.g., DMSO for polar intermediates) to improve selectivity .

Q. What advanced analytical strategies resolve contradictions in reported metabolic pathways of this compound analogs?

- Methodological Answer : Combine high-resolution LC-MS/MS with isotopic labeling (e.g., ¹³C or ²H) to track metabolic intermediates. For example, identified conflicting hydroxylation patterns in PCMEA and PCEEA analogs; comparative studies using CYP450 enzyme inhibitors (e.g., ketoconazole) can clarify cytochrome P450-specific pathways .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) alter the pharmacological activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies show that N-ethyl derivatives (e.g., PCE) exhibit stronger NMDA receptor antagonism than methyl analogs, while pyrrolidine-substituted variants (e.g., PHP) have prolonged half-lives due to reduced metabolic clearance ( ). Molecular docking simulations and radioligand binding assays validate target affinity .

Q. What chromatographic techniques differentiate this compound from its isomers or degradation products?

- Methodological Answer : Chiral HPLC with a β-cyclodextrin column separates enantiomers, while GC-MS with electron ionization (EI) distinguishes isomers via fragmentation patterns (e.g., m/z 98 for cyclohexyl ring cleavage). emphasizes using deuterated internal standards to improve quantification accuracy .

Q. How can researchers address discrepancies in reported solubility and stability data for this compound?

- Methodological Answer : Perform accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. notes solubility in ethanol (42 g/L) but instability in acidic conditions, requiring pH-controlled storage .

Propiedades

IUPAC Name |

(1-phenylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBJKIRTCBMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169668 | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-54-0 | |

| Record name | 1-Phenylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethylamine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.